Cas no 1226437-07-5 (3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea)

3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea
- 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
- 1226437-07-5
- AKOS024528408
- F5957-0250
- 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea
- VU0528922-1
-
- インチ: 1S/C15H17F3N4O/c1-10-8-11(2)22(21-10)7-6-19-14(23)20-13-5-3-4-12(9-13)15(16,17)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23)
- InChIKey: JQFFDINOKIBBJV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(NCCN1C(C)=CC(C)=N1)=O)(F)F
計算された属性
- 精确分子量: 326.13544566g/mol
- 同位素质量: 326.13544566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 59Ų
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5957-0250-20mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-10mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-5mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-3mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-15mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-2mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-2μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-5μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-4mg |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5957-0250-10μmol |
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea |
1226437-07-5 | 10μmol |
$69.0 | 2023-09-09 |
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
5. Back matter
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylureaに関する追加情報
Introduction to 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea (CAS No: 1226437-07-5)
3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1226437-07-5, represents a unique molecular structure that combines elements of heterocyclic chemistry with functional groups that are highly relevant to modern drug discovery. The presence of a pyrazole moiety and a trifluoromethyl group in its backbone imparts distinct chemical and biological properties, making it a subject of intense study for potential therapeutic applications.
The compound's structure is characterized by a urea linkage connecting an ethyl chain substituted with a 3,5-dimethylpyrazole ring to a phenyl ring bearing a trifluoromethyl group. This arrangement not only contributes to its molecular complexity but also opens up possibilities for diverse interactions with biological targets. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold in the development of drugs targeting various diseases, including inflammatory disorders and infectious diseases. Its stability and ability to engage in hydrogen bonding make it an attractive component in the design of bioactive molecules.
The introduction of the trifluoromethyl group further enhances the compound's potential pharmacological properties. This substituent is widely recognized for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In particular, the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of adjacent functional groups, influencing both the reactivity and selectivity of the molecule. These characteristics are particularly valuable in the development of small-molecule inhibitors and agonists, where precise control over molecular interactions is crucial.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds containing both urea and pyrazole moieties. Urea-based structures are known for their role as protease inhibitors and have been successfully incorporated into numerous drugs on the market. For instance, urea derivatives have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in various pathological processes. The combination of these two functional groups in 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea suggests that it may exhibit dual functionality, capable of interacting with multiple biological pathways simultaneously.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include the formation of the pyrazole ring through condensation reactions, followed by the introduction of the urea linkage via nucleophilic substitution or condensation techniques. The final step often involves introducing the trifluoromethyl group through halogenation followed by metal-catalyzed cross-coupling reactions. Each step must be meticulously controlled to ensure regioselectivity and minimize side reactions, which could compromise the integrity of the desired structure.
The biological activity of 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea has been preliminarily investigated in several in vitro assays. Initial studies have revealed promising interactions with enzymes and receptors relevant to inflammatory diseases and cancer. For example, preliminary data suggest that this compound may inhibit certain kinases involved in cell proliferation and survival pathways. Additionally, its ability to modulate immune responses has been explored, indicating potential applications in immunotherapy.
The structural features of this compound also make it an attractive candidate for further derivatization studies. By modifying either the pyrazole or phenyl rings, or introducing additional functional groups, researchers can explore new analogs with enhanced potency or selectivity. Such modifications are often guided by computational modeling techniques that predict how changes in molecular structure will affect binding affinity and pharmacokinetic properties. This approach allows for rapid screening of large libraries of compounds to identify those with optimal therapeutic profiles.
The synthesis and characterization of 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea also highlight the importance of advanced analytical techniques in modern drug discovery. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are essential tools for confirming molecular structure and understanding its conformational dynamics. These techniques provide critical insights into how the compound behaves both in solution and when bound to biological targets.
In conclusion, 3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea represents a promising candidate for further development in pharmaceutical research. Its unique structural features combine elements that are highly relevant to contemporary drug design strategies, including heterocyclic scaffolds such as pyrazole, functional groups like urea, and electron-modifying substituents such as trifluoromethyl. Ongoing studies aim to elucidate its full pharmacological potential through both computational modeling and experimental validation.
1226437-07-5 (3-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea) Related Products
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)




